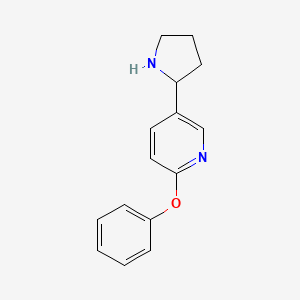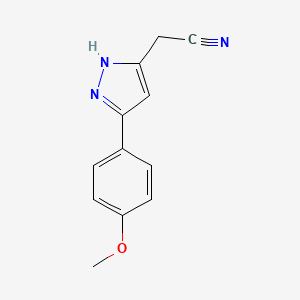![molecular formula C13H10ClN3 B11811652 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of 2-(4-Amino-1H-benzo[d]imidazol-2-yl)aniline.
Substitution: Formation of various substituted benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular pathways can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline
Comparison: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, it may exhibit distinct pharmacological properties, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C13H10ClN3 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
2-(4-chloro-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-9-5-3-7-11-12(9)17-13(16-11)8-4-1-2-6-10(8)15/h1-7H,15H2,(H,16,17) |
InChI-Schlüssel |
LUKPCZWUVHKIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



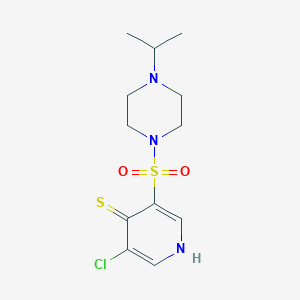
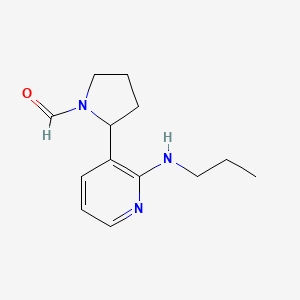
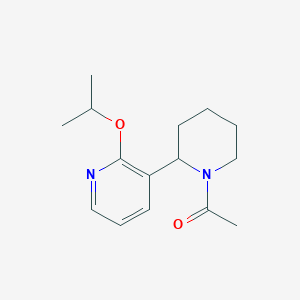
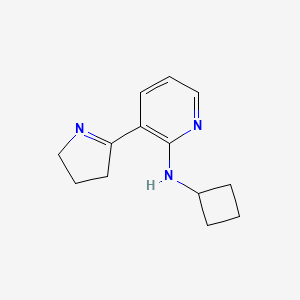
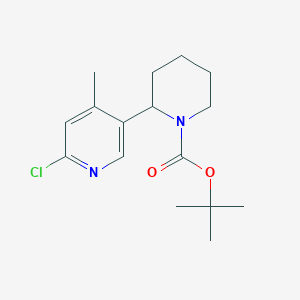


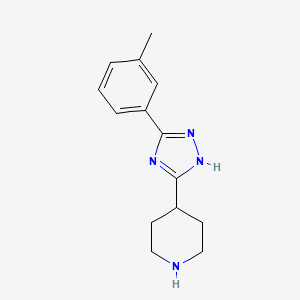

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
